molecular formula C11H13BrO2 B2463028 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2092432-39-6

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B2463028
CAS RN: 2092432-39-6
M. Wt: 257.127
InChI Key: VIIQVZMRLZKKCH-UHFFFAOYSA-N
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Description

“8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine” is a chemical compound with the CAS Number: 2092432-39-6 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 8-bromo-5-methoxy-2,3,4,5-tetrahydrobenzo[b]oxepine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8 (12)4-5-9 (10)11/h4-5,7,10H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Conformational Analysis

  • A study by Lachapelle and St-Jacques (1987) explored the conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin, including derivatives of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine. The research focused on understanding the chair and twist-boat conformations in these compounds, providing insights into their molecular behavior and interactions (Lachapelle & St-Jacques, 1987).

Synthesis and Activity Evaluation

  • A study conducted by Li et al. (2017) involved the synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are structurally related to this compound. These compounds were evaluated for their inhibitory activities against protein-tyrosine kinases, highlighting their potential application in medicinal chemistry and drug discovery (Li et al., 2017).

Practical Synthesis of Pharmacologically Active Compounds

  • Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, which included a derivative of this compound. This research contributes to the development of orally active pharmacological agents, demonstrating the compound's relevance in therapeutic applications (Ikemoto et al., 2005).

Safety and Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific MSDS for “8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine” was not available in the web search results.

properties

IUPAC Name

8-bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8(12)4-5-9(10)11/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQVZMRLZKKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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